REACTION_CXSMILES
|
C.[Cl-:2].[Cs+:3].[CH2:4]1[N:43]2[C:44](=[O:45])[N:40]3[CH:41]4[N:73]5[C:74](=[O:75])[N:46]([CH2:47][N:48]6[C:49]([N:51]7[CH2:52][N:53]8[C:54]([N:56]9[CH2:57][N:58]%10[C:59]([N:61]%11[CH2:62][N:63]%12[C:64]([N:66]%13[CH2:67]N%14C(N(C5)C5N([CH2:39]3)C(=O)N(C5%14)C[N:29]3[C:30](=[O:31])[N:26]([CH:27]%12[CH:28]3%13)[CH2:25][N:22]3[C:23](=[O:24])[N:19]([CH:20]%10[CH:21]3%11)[CH2:18][N:15]3[C:16](=[O:17])[N:12]([CH:13]8[CH:14]39)[CH2:11][N:8]3[C:9](=[O:10])[N:5]1[CH:6]6[CH:7]37)=O)=[O:65])=[O:60])=[O:55])=[O:50])[CH:42]42>>[Cl-:2].[Cs+:3].[CH2:52]1[N:53]2[C:54](=[O:55])[N:56]3[CH:14]4[N:15]5[C:16](=[O:17])[N:12]([CH2:11][N:8]6[C:9]([N:5]7[CH2:4][N:43]8[C:44]([N:40]9[CH2:39][N:29]%10[C:30]([N:26]%11[CH2:25][N:22]%12[C:23]([N:19]([CH2:18]5)[CH:20]5[N:58]([CH2:57]3)[C:59](=[O:60])[N:61]([CH:21]5%12)[CH2:62][N:63]3[C:64](=[O:65])[N:66]([CH:28]%10[CH:27]3%11)[CH2:67][N:73]3[C:74](=[O:75])[N:46]([CH:42]8[CH:41]39)[CH2:47][N:48]3[C:49](=[O:50])[N:51]1[CH:7]6[CH:6]37)=[O:24])=[O:31])=[O:45])=[O:10])[CH:13]42 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cs+]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C1=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 (± 20) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 1 to 5 minutes
|
Duration
|
3 (± 2) min
|
Type
|
CUSTOM
|
Details
|
The solution of unsubstituted cucurbit[6]uril in chamber 2 was purged with nitrogen (at 20 mL/min) for 30 to 90 seconds
|
Duration
|
60 (± 30) s
|
Type
|
CUSTOM
|
Details
|
to remove any residual methane and ethane (ethane 40 to 60% purity)
|
Type
|
CUSTOM
|
Details
|
The propane was then recovered from chamber 2 at 98 to 99% pure by either purging with nitrogen for 20 minutes
|
Duration
|
20 min
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Cs+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: VOLUME | 6 mL |
Name
|
|
Type
|
product
|
Smiles
|
C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C.[Cl-:2].[Cs+:3].[CH2:4]1[N:43]2[C:44](=[O:45])[N:40]3[CH:41]4[N:73]5[C:74](=[O:75])[N:46]([CH2:47][N:48]6[C:49]([N:51]7[CH2:52][N:53]8[C:54]([N:56]9[CH2:57][N:58]%10[C:59]([N:61]%11[CH2:62][N:63]%12[C:64]([N:66]%13[CH2:67]N%14C(N(C5)C5N([CH2:39]3)C(=O)N(C5%14)C[N:29]3[C:30](=[O:31])[N:26]([CH:27]%12[CH:28]3%13)[CH2:25][N:22]3[C:23](=[O:24])[N:19]([CH:20]%10[CH:21]3%11)[CH2:18][N:15]3[C:16](=[O:17])[N:12]([CH:13]8[CH:14]39)[CH2:11][N:8]3[C:9](=[O:10])[N:5]1[CH:6]6[CH:7]37)=O)=[O:65])=[O:60])=[O:55])=[O:50])[CH:42]42>>[Cl-:2].[Cs+:3].[CH2:52]1[N:53]2[C:54](=[O:55])[N:56]3[CH:14]4[N:15]5[C:16](=[O:17])[N:12]([CH2:11][N:8]6[C:9]([N:5]7[CH2:4][N:43]8[C:44]([N:40]9[CH2:39][N:29]%10[C:30]([N:26]%11[CH2:25][N:22]%12[C:23]([N:19]([CH2:18]5)[CH:20]5[N:58]([CH2:57]3)[C:59](=[O:60])[N:61]([CH:21]5%12)[CH2:62][N:63]3[C:64](=[O:65])[N:66]([CH:28]%10[CH:27]3%11)[CH2:67][N:73]3[C:74](=[O:75])[N:46]([CH:42]8[CH:41]39)[CH2:47][N:48]3[C:49](=[O:50])[N:51]1[CH:7]6[CH:6]37)=[O:24])=[O:31])=[O:45])=[O:10])[CH:13]42 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cs+]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C1=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 (± 20) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 1 to 5 minutes
|
Duration
|
3 (± 2) min
|
Type
|
CUSTOM
|
Details
|
The solution of unsubstituted cucurbit[6]uril in chamber 2 was purged with nitrogen (at 20 mL/min) for 30 to 90 seconds
|
Duration
|
60 (± 30) s
|
Type
|
CUSTOM
|
Details
|
to remove any residual methane and ethane (ethane 40 to 60% purity)
|
Type
|
CUSTOM
|
Details
|
The propane was then recovered from chamber 2 at 98 to 99% pure by either purging with nitrogen for 20 minutes
|
Duration
|
20 min
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Cs+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: VOLUME | 6 mL |
Name
|
|
Type
|
product
|
Smiles
|
C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |